(+)-Cloprostenol methyl amide (+)-Cloprostenol methyl amide (+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is an FP receptor agonist and a potent luteolytic agent in rats and hamsters. It is 200 times and 100 times more potent than PGF2α in terminating pregnancy in hamsters and rats, respectively, without the side effects associated with PGF2α. Cloprostenol is also used in veterinary medicine as a luteolytic agent for the induction of estrus and the treatment of reproductive disorders in cattle, swine, and horses. (+)-Cloprostenol methyl amide is a more lipid soluble form of (+)-cloprostenol. Amides of PGs may serve as prodrugs, under the condition they are hydrolyzed appropriately in certain tissues to generate the bioactive free acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205817
InChI: InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1
SMILES: O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)[C@H](O)C1
Molecular Formula: C23H32ClNO5
Molecular Weight: 438

(+)-Cloprostenol methyl amide

CAS No.:

Cat. No.: VC0205817

Molecular Formula: C23H32ClNO5

Molecular Weight: 438

* For research use only. Not for human or veterinary use.

(+)-Cloprostenol methyl amide -

Specification

Molecular Formula C23H32ClNO5
Molecular Weight 438
Standard InChI InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1
Standard InChI Key IFOQFZVPFCRSLM-OWEKAKITSA-N
SMILES O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)[C@H](O)C1

Introduction

Chemical Structure and Properties

(+)-Cloprostenol methyl amide belongs to the prostaglandin family and features specific structural modifications that enhance its biological activity compared to natural prostaglandins. The chemical structure contains a chlorophenoxy substituent that distinguishes it from the parent PGF2α molecule.

Molecular Identification

The compound is formally identified by the following properties:

PropertyDescription
SynonymsDCloprostenol methyl amide, (+)16mChlorophenoxy tetranor PGF2α methyl amide
Molecular FormulaC23H32ClNO5
Molecular Weight438 Da
SMILESO[C@@H]1C@HC@@HC@HC1

The compound features the characteristic cyclopentane ring of prostaglandins with multiple stereogenic centers that contribute to its specific biological activity .

Physical Properties and Solubility

(+)-Cloprostenol methyl amide demonstrates excellent solubility in various organic solvents and moderate solubility in aqueous buffers:

SolventSolubility
DMF100 mg/ml
DMSO100 mg/ml
Ethanol100 mg/ml
PBS (pH 7.2)10 mg/ml

This solubility profile indicates the compound's amphipathic nature, with the methyl amide modification enhancing its lipophilicity compared to the free acid form of cloprostenol .

Biological Activities and Mechanisms

Receptor Interactions

(+)-Cloprostenol methyl amide functions primarily as an FP receptor agonist, binding to and activating the prostaglandin F receptor. This receptor binding is critical for its biological effects on reproductive physiology .

Luteolytic Activity

One of the most significant biological activities of (+)-Cloprostenol methyl amide is its potent luteolytic effect, particularly in rodent models:

SpeciesPotency Relative to PGF2αEffect
Hamsters200× more potentPregnancy termination
Rats100× more potentPregnancy termination

Importantly, these effects occur without the side effects typically associated with PGF2α administration, suggesting a more targeted mechanism of action or improved pharmacokinetic profile .

Prodrug Properties

The methyl amide modification of (+)-Cloprostenol likely serves as a prodrug formulation. Amides of prostaglandins can be hydrolyzed in specific tissues to generate the bioactive free acid form. This structural modification may contribute to:

  • Enhanced tissue penetration

  • Improved metabolic stability

  • Targeted activation in specific tissues

  • Potentially reduced systemic side effects

This prodrug approach is particularly valuable for increasing the lipophilicity of prostaglandin derivatives, potentially enhancing their pharmacokinetic properties .

Synthesis and Production Methods

General Amide Synthesis Approaches

The synthesis of prostaglandin amides like (+)-Cloprostenol methyl amide typically involves amidation reactions between carboxylic acids and amines. Several synthetic approaches have been documented for similar compounds:

Coupling with Coupling Agents

One common approach involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine). This method has proven effective for the synthesis of amide derivatives, particularly with unreactive amines .

Stereoselective Synthesis

The production of the (+)-isomer of cloprostenol, which serves as a precursor to (+)-Cloprostenol methyl amide, requires stereoselective synthesis methods. These approaches often involve:

  • Regioselective reduction steps

  • Optically active intermediates

  • Stereoselective deprotection reactions

The development of efficient and stereoselective synthesis methods for prostaglandins is crucial due to their complex structures with multiple stereogenic centers .

Applications in Research and Veterinary Medicine

Research Applications

(+)-Cloprostenol methyl amide serves as an important tool in reproductive biology research, particularly for studies involving:

  • Prostaglandin receptor pharmacology

  • Reproductive endocrinology

  • Luteal function studies

  • Pregnancy termination models

Its enhanced potency compared to natural prostaglandins makes it valuable for experimental studies requiring precise control of reproductive processes .

Veterinary Applications

While specific data on the veterinary use of (+)-Cloprostenol methyl amide is limited, the parent compound cloprostenol is widely used in veterinary medicine as a luteolytic agent for:

  • Induction of estrus

  • Treatment of reproductive disorders

  • Management of reproductive cycles in cattle, swine, and horses

The methyl amide derivative potentially offers advantages in terms of formulation, stability, or tissue distribution compared to the free acid form .

Novel Drug Delivery Systems

The development of novel drug delivery systems for prostaglandin analogs like cloprostenol represents an emerging area of research. Controlled-release formulations have been investigated to optimize the delivery of these compounds for various applications.

Vaginal Delivery Systems

Recent studies have explored controlled-release tablet formulations for vaginal delivery of cloprostenol. These formulations utilize polymers such as hydroxypropyl methylcellulose (HPMC) of varying viscosity grades to modulate release kinetics. For example, formulation CR6, which incorporated HPMC E50 with K4, demonstrated optimal release of cloprostenol over an extended period .

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